N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anticonvulsant properties.
Industry: Utilized in the development of agrochemicals and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide moiety enhances its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C7H11N3O2S/c1-3-6-9-10-7(13-6)8-5(11)4-12-2/h3-4H2,1-2H3,(H,8,10,11) |
InChI Key |
ZNYRCLDRIRZJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC |
Origin of Product |
United States |
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